molecular formula C11H13N B142774 2,3,3-Trimethylindolenine CAS No. 1640-39-7

2,3,3-Trimethylindolenine

Cat. No. B142774
Key on ui cas rn: 1640-39-7
M. Wt: 159.23 g/mol
InChI Key: FLHJIAFUWHPJRT-UHFFFAOYSA-N
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Patent
US05179211

Procedure details

This diazonium salt solution was reacted, likewise continuously, with 2.55 mol of sodium sulphite/sodium bisulphite mixture per mole of aniline to form a phenylhydrazodisulphonate solution. A portion of this mixture, corresponding to 1.91 mol of aniline, was added dropwise at 80° C. to 200 ml of a 48% strength sulphuric acid (1.35 mol). After a reaction time of 2 h at 80° C., 225 ml (2.1 mol) of methyl isopropyl ketone were metered in in the course of 30 min. After a reaction time of 3 hours at 95° to 100° C., the mixture was cooled. The batch was neutralised and the organic phase was separated off and distilled. 273.8 g of 98.2% pure 2,3,3-trimethylindolenine were obtained. Yield: 88.4% of the theoretical yield, based on aniline.
Quantity
1.91 mol
Type
reactant
Reaction Step One
Quantity
1.35 mol
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH:13]([C:16]([CH3:18])=O)([CH3:15])[CH3:14]>>[CH3:18][C:16]1[C:13]([CH3:15])([CH3:14])[C:7]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
1.91 mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1.35 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
225 mL
Type
reactant
Smiles
C(C)(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 80° C.
CUSTOM
Type
CUSTOM
Details
were metered in in the course of 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After a reaction time of 3 hours at 95° to 100° C., the mixture was cooled
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C1(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 273.8 g
YIELD: PERCENTYIELD 98.2%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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